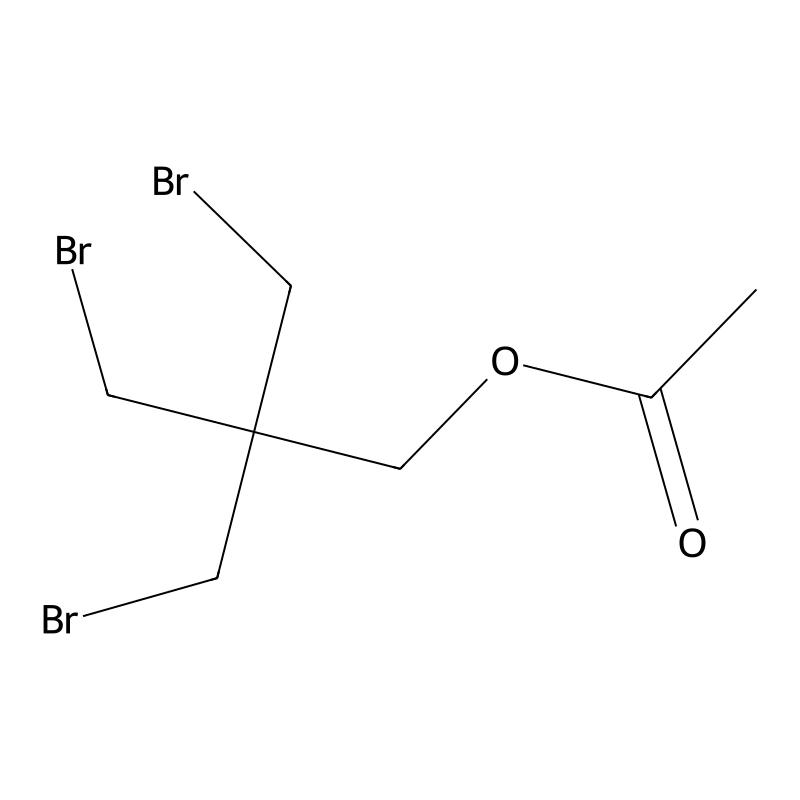3-Bromo-2,2-bis(bromomethyl)propyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It’s worth noting that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They might be used in the synthesis of other organic compounds, in the study of enzyme kinetics, or in the investigation of the effects of drugs on biological systems .
Organic Synthesis
As a brominated compound, it can be used in organic synthesis for the creation of other complex organic molecules. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
Given its unique structure, it could potentially be used in pharmaceutical research for the development of new drugs. The bromine atoms could potentially interact with biological targets in unique ways, leading to novel pharmacological effects .
Material Science
In material science, brominated compounds are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
Analytical Chemistry
It could potentially be used as a standard or reagent in analytical chemistry. Brominated compounds can be useful for various types of chemical analyses .
Environmental Science
In environmental science, it could potentially be used in studies investigating the environmental fate and transport of brominated organic compounds .
Chemical Education
It could be used in chemical education as a teaching tool. The synthesis and reactions of brominated compounds can be used to illustrate various chemical concepts .
Flame Retardants
In material science, brominated compounds like this one are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
3-Bromo-2,2-bis(bromomethyl)propyl acetate is a brominated organic compound with the molecular formula and a CAS number of 3580-97-0. This compound is characterized by its three bromine atoms attached to the propyl acetate structure, contributing to its unique chemical properties. It appears as a white solid and has a melting point of approximately 42-43 °C and a boiling point around 150 °C under specific pressure conditions . The presence of multiple bromine substituents enhances its reactivity and potential applications in various chemical processes.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
- Elimination Reactions: Under certain conditions, the compound can lose hydrogen bromide to form alkenes.
- Formation of Esters: The acetate group can react with alcohols or acids, resulting in esterification reactions .
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate typically involves the following steps:
- Bromination: Starting from propyl acetate, bromination is performed using bromine or a brominating agent in an appropriate solvent.
- Formation of Bis(bromomethyl) Derivative: The reaction conditions are adjusted to ensure that two bromomethyl groups are introduced at the 2-position of the propyl chain.
- Purification: The product is purified through recrystallization or chromatography to obtain high purity .
3-Bromo-2,2-bis(bromomethyl)propyl acetate has several potential applications:
- Flame Retardants: Due to its bromine content, it may be used as a flame retardant in plastics and textiles.
- Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.
- Biocides: Potential use in agricultural applications due to its antimicrobial properties.
Interaction studies involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding its behavior in biological systems and its potential toxicity. Research into its interactions with cellular components could provide insights into its safety profile and efficacy as a biocide or pharmaceutical agent.
Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1-propanol | Contains one bromine atom; simpler structure | |
| 1,2-Dibromoethane | Two bromine atoms; used as a solvent | |
| Tetrabromobisphenol A | Contains four bromines; widely used flame retardant | |
| 3-Bromo-2-butanol | A secondary alcohol with one bromine atom |
Uniqueness
3-Bromo-2,2-bis(bromomethyl)propyl acetate stands out due to its tri-brominated structure combined with an acetate group, which enhances its reactivity compared to simpler bromo compounds. Its potential applications in flame retardancy and organic synthesis further differentiate it from similar compounds.








